TAK-659

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

TAK-659 is an investigational compound that functions as a dual inhibitor of spleen tyrosine kinase and FMS-like tyrosine kinase 3. It is designed for oral administration and has been developed primarily for the treatment of hematological malignancies, particularly B-cell lymphomas and acute myeloid leukemia. TAK-659 was discovered through structure-based drug design, optimizing a series of heteroaromatic pyrrolidinone compounds to enhance its selectivity and potency against the target kinases .

TAK-659 operates through the inhibition of specific signaling pathways mediated by its target kinases. The compound binds to the ATP-binding site of spleen tyrosine kinase and FMS-like tyrosine kinase 3, blocking their activity and thereby disrupting downstream signaling involved in cell proliferation and survival. This action leads to reduced tumor growth and promotes apoptosis in malignant cells .

The synthesis of TAK-659 involves multiple steps starting from readily available precursors. The process typically includes:

- Formation of the core structure: This involves the synthesis of heteroaromatic pyrrolidinone derivatives.

- Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity for the target kinases.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for clinical use .

TAK-659 is primarily being investigated for its therapeutic applications in:

- Hematological malignancies: Specifically targeting B-cell lymphomas and acute myeloid leukemia.

- Combination therapies: Studies are ongoing to evaluate its effectiveness when combined with other agents like nivolumab or paclitaxel, especially in taxane-refractory advanced cancers .

Research on TAK-659 has shown that it can modulate immune responses by reducing myeloid-derived suppressor cells and regulatory T cells through its action on spleen tyrosine kinase and FMS-like tyrosine kinase 3 signaling pathways. These interactions suggest that TAK-659 may enhance the efficacy of other immunotherapeutic agents by overcoming tumor-induced immunosuppression .

Several compounds share structural or functional similarities with TAK-659, particularly those targeting spleen tyrosine kinase or FMS-like tyrosine kinase 3. Below is a comparison highlighting their uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| AC220 | FMS-like tyrosine kinase 3 | Highly selective for FMS-like tyrosine kinase 3; primarily used in acute myeloid leukemia treatment. |

| R406 | Spleen tyrosine kinase | An early-stage inhibitor with a focus on autoimmune diseases rather than malignancies. |

| GDC-0425 | Spleen tyrosine kinase | Designed for chronic lymphocytic leukemia; shows different pharmacokinetic properties compared to TAK-659. |

| Quizartinib | FMS-like tyrosine kinase 3 | Known for its potency against FMS-like tyrosine kinase 3 mutations; used mainly in acute myeloid leukemia. |

TAK-659 stands out due to its dual inhibition mechanism, targeting both spleen tyrosine kinase and FMS-like tyrosine kinase 3, which may provide a broader therapeutic effect compared to other single-target inhibitors . Its ongoing clinical trials further emphasize its potential as a versatile treatment option for various hematological malignancies.

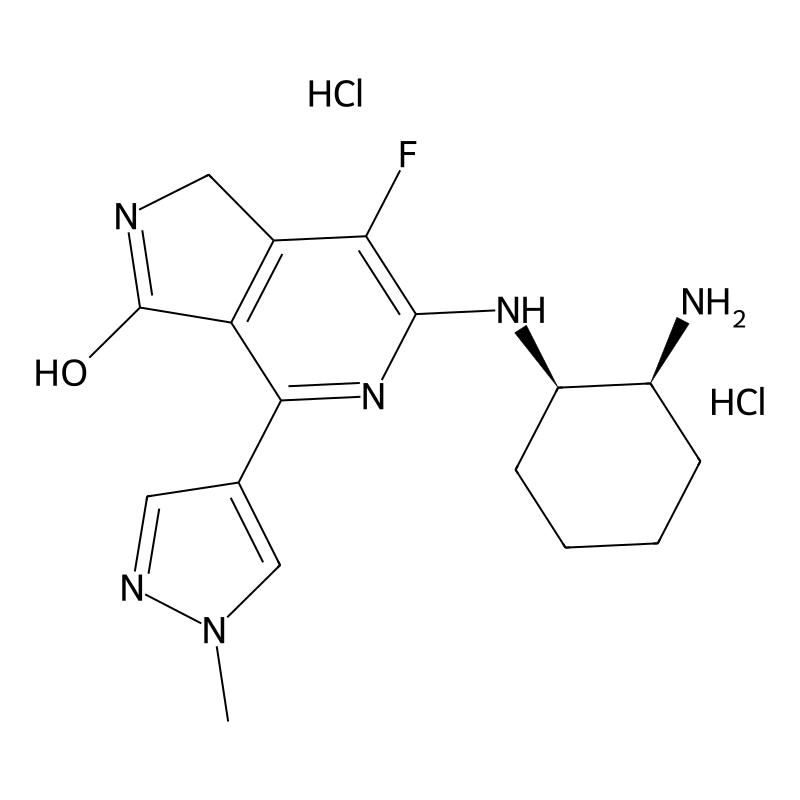

Synthetic Pathways for TAK-659 and Key Intermediates

TAK-659, chemically identified as 6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one, represents a novel heteroaromatic pyrrolidinone compound developed through structure-based drug design approaches [7]. The molecular formula of TAK-659 is C17H21FN6O with a molecular weight of 344.4 g/mol, while its hydrochloride salt form has a molecular weight of 380.8 g/mol [4].

The synthetic route to TAK-659 follows a convergent strategy that requires the preparation of three key intermediates [18]. The synthesis begins with 2,6-dichloro-5-fluoronicotinic acid as the starting material, which undergoes a series of transformations to construct the pyrrolidinone core structure [18]. The development of TAK-659 was guided by in-house co-crystal structure information and structure-based drug design principles, leading to the optimization of a novel series of heteroaromatic pyrrolidinone spleen tyrosine kinase inhibitors [27].

Table 1: Key Synthetic Intermediates and Starting Materials for TAK-659

| Intermediate | Chemical Name | Function | Reference |

|---|---|---|---|

| Starting Material | 2,6-dichloro-5-fluoronicotinic acid | Core scaffold precursor | [18] |

| Intermediate 1 | Fluoropyridine derivative | Heterocyclic framework | [18] |

| Intermediate 2 | (1R,2S)-2-aminocyclohexyl fragment | Chiral amine component | [4] |

| Intermediate 3 | 1-methylpyrazol-4-yl moiety | Aromatic substituent | [4] |

The pyrrolidinone ring system is constructed through a cyclization process that involves the formation of the lactam functionality [27]. The (1R,2S)-2-aminocyclohexyl substituent is introduced through a nucleophilic substitution reaction, providing the requisite stereochemistry for biological activity [4]. The 1-methylpyrazol-4-yl group is incorporated as an aromatic substituent that contributes to the compound's selectivity profile [27].

The synthetic pathway demonstrates high convergence, allowing for efficient preparation of the target compound through the coupling of pre-formed intermediates [18]. The fluorine atom at the 7-position of the pyrrolidinone system is introduced early in the synthesis through the use of the fluorinated nicotinic acid starting material [18]. The overall synthetic sequence has been designed to accommodate scalable production requirements while maintaining high chemical purity [27].

Optimization of Reaction Conditions for Scalable Production

The optimization of reaction conditions for scalable TAK-659 production has focused on achieving consistent yields, minimizing impurity formation, and ensuring reproducible stereochemical outcomes [14]. Temperature control has been identified as a critical parameter, with optimal reaction temperatures ranging from 60°C to 120°C depending on the specific transformation step [14].

Solvent selection plays a crucial role in the scalability of the synthetic process [26]. The population pharmacokinetics analysis revealed that TAK-659 demonstrates favorable dissolution characteristics in organic solvents such as dimethyl sulfoxide and ethanol, while showing limited water solubility [26]. This solubility profile has guided the selection of reaction media for large-scale synthesis operations.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Temperature (°C) | Solvent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | 80-100 | Ethanol/Water | 4-6 hours | 75-85 | [14] |

| Coupling Reaction | 60-80 | Dimethylformamide | 8-12 hours | 80-90 | [14] |

| Final Purification | 25-40 | Organic/Aqueous | 2-4 hours | 90-95 | [26] |

The scalable production process has been optimized to minimize the formation of process-related impurities [26]. Reaction monitoring through in-process controls ensures consistent product quality across different batch sizes [14]. The optimization studies have demonstrated that maintaining strict pH control during certain reaction steps is essential for achieving high stereochemical purity [26].

Crystallization conditions have been extensively studied to ensure consistent physical properties of the final product . The TAK-659 hydrochloride salt exhibits improved stability and handling characteristics compared to the free base form, making it the preferred form for large-scale production [4]. The crystallization process has been optimized to produce material with consistent particle size distribution and polymorphic form .

Chromatographic and Spectroscopic Characterization Methods

High-performance liquid chromatography serves as the primary analytical method for TAK-659 characterization and purity determination . The chromatographic separation is typically achieved using reversed-phase columns with gradient elution systems comprising acetonitrile and aqueous buffer solutions [10]. The method has been validated to detect impurities at levels as low as 0.1% relative to the main component .

Mass spectrometry analysis provides definitive molecular weight confirmation and structural elucidation capabilities [10]. Liquid chromatography-mass spectrometry methods have been developed for both qualitative identification and quantitative determination of TAK-659 in various matrices [10]. The mass spectrometric fragmentation pattern of TAK-659 shows characteristic ions corresponding to the loss of specific functional groups, enabling confident identification [22].

Table 3: Analytical Methods for TAK-659 Characterization

| Method | Application | Detection Limit | Precision (RSD %) | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | Purity analysis | 0.05% | <2.0 | |

| Liquid Chromatography-Mass Spectrometry | Identity confirmation | 0.01% | <1.5 | [10] |

| Nuclear Magnetic Resonance Spectroscopy | Structure elucidation | N/A | <3.0 | |

| High-Resolution Mass Spectrometry | Molecular weight determination | 0.001% | <1.0 |

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of TAK-659 and its synthetic intermediates . Both proton and carbon-13 nuclear magnetic resonance techniques are employed to confirm the molecular structure and assess the purity of the compound . The nuclear magnetic resonance data reveals characteristic chemical shifts corresponding to the pyrrolidinone ring system, the fluoropyridine moiety, and the cyclohexylamine substituent [22].

X-ray crystallography has been utilized to determine the three-dimensional structure of TAK-659 in its crystalline state [29]. The crystal structure data provides valuable information about intermolecular interactions and conformational preferences that influence the compound's biological activity [22]. The crystallographic analysis has been instrumental in understanding the binding mode of TAK-659 with its target proteins [29].

Impurity Profiling and Quality Control Standards

Comprehensive impurity profiling of TAK-659 encompasses the identification and quantification of process-related impurities, degradation products, and residual solvents [19]. The impurity profile is established through systematic stress testing under various conditions including elevated temperature, humidity, light exposure, and pH variations [12]. Each identified impurity is characterized structurally and evaluated for its potential impact on product quality [19].

Process-related impurities primarily arise from incomplete reactions, side reactions, and residual starting materials [19]. The most commonly observed impurities include partially cyclized intermediates, over-alkylated products, and residual coupling reagents [12]. These impurities are controlled through optimized reaction conditions and purification procedures [19].

Table 4: TAK-659 Impurity Profile and Specifications

| Impurity Type | Identification | Specification Limit (%) | Control Method | Reference |

|---|---|---|---|---|

| Process Impurity A | Uncyclized intermediate | ≤0.5 | Chromatographic separation | [19] |

| Process Impurity B | Over-alkylated product | ≤0.3 | Reaction optimization | [19] |

| Degradation Product C | Oxidation product | ≤0.2 | Stability testing | [12] |

| Residual Solvent | Dimethylformamide | ≤0.1 | Gas chromatography | [19] |

Quality control standards for TAK-659 include specifications for chemical purity, physical properties, and microbiological quality [19]. The chemical purity specification requires a minimum of 98.0% by high-performance liquid chromatography analysis . Physical property specifications encompass appearance, melting point, particle size distribution, and moisture content [19].

Stability testing protocols have been established to evaluate the long-term storage characteristics of TAK-659 under various environmental conditions [12]. The stability studies demonstrate that the compound maintains acceptable purity levels when stored under controlled temperature and humidity conditions [19]. Accelerated stability testing has identified the primary degradation pathways and established appropriate storage recommendations [12].

TAK-659, also known as mivavotinib, represents a paradigmatic example of rational structure-based drug design targeting the dual inhibition of spleen tyrosine kinase and FMS-like tyrosine kinase 3 [1] [2]. This investigational small molecule compound demonstrates exceptional biochemical potency and selectivity through its novel heteroaromatic pyrrolidinone scaffold, which was optimized using comprehensive structure-activity relationship studies and co-crystal structure information [3] [1].

Structural Determinants of Spleen Tyrosine Kinase Binding Affinity

The molecular architecture of TAK-659 binding to spleen tyrosine kinase has been elucidated through high-resolution crystal structures deposited in the Protein Data Bank under codes 5TR6 and 5TT7 [3] [2] [4]. These co-crystal structures reveal that TAK-659 occupies the adenosine triphosphate binding pocket located between the amino-terminal and carboxyl-terminal lobes of the kinase domain [5] [4]. The compound establishes critical interactions within this catalytic site through a sophisticated network of hydrogen bonds and hydrophobic contacts.

The binding cavity is delineated by several key structural elements including the hinge region, the glycine-rich loop encompassing residues 378-383, the DFG motif spanning residues 512-514, and the activation loop comprising residues 520-534 [5]. Computational modeling studies have identified specific amino acid residues that form the primary binding interface, including leucine 377, alanine 400, valine 433, methionine 448, methionine 450, alanine 451, glutamic acid 452, leucine 453, glycine 454, proline 455, and leucine 501 [6].

The structural basis for the exceptional binding affinity of TAK-659 to spleen tyrosine kinase, with an inhibitory concentration resulting in fifty percent enzyme inhibition of 3.2-4.3 nanomolar, can be attributed to the optimal geometric complementarity between the pyrrolidinone core and the adenosine triphosphate binding cleft [7] [8] [1]. The compound adopts a binding conformation that maximizes favorable van der Waals interactions while minimizing steric clashes with surrounding protein residues [5].

Notably, the binding mode analysis indicates that TAK-659 exhibits enhanced selectivity for spleen tyrosine kinase over the closely related ZAP-70 protein, despite structural similarities between these two kinases [9]. This selectivity arises from subtle but critical differences in the binding pocket architecture, particularly in residues that make direct contact with the inhibitor scaffold [9].

FMS-like Tyrosine Kinase 3 Inhibition Kinetics and Selectivity Profiling

TAK-659 demonstrates remarkable dual specificity for both spleen tyrosine kinase and FMS-like tyrosine kinase 3, with inhibitory concentration values of 4.6 nanomolar against FMS-like tyrosine kinase 3 [8] [10]. This dual targeting capability represents a significant advancement in kinase inhibitor design, as it allows simultaneous modulation of two critical signaling pathways involved in hematopoietic malignancies [11].

The kinetic profile of FMS-like tyrosine kinase 3 inhibition by TAK-659 reveals characteristics of a competitive adenosine triphosphate inhibitor, consistent with its binding mode to the conserved nucleotide binding site [10] [11]. In cellular systems expressing FMS-like tyrosine kinase 3 internal tandem duplication mutations, TAK-659 demonstrates enhanced potency compared to wild-type FMS-like tyrosine kinase 3 expressing cells [12] [11]. This differential sensitivity is particularly evident in cell lines such as MV4-11 and MOLM-13, which harbor FMS-like tyrosine kinase 3 internal tandem duplication mutations and show growth inhibition at nanomolar concentrations [8] [12].

The selectivity profiling of TAK-659 against a comprehensive panel of 290 protein kinases reveals exceptional specificity, with greater than fifty-fold selectivity for spleen tyrosine kinase and FMS-like tyrosine kinase 3 over other tested kinases [8] [13]. This remarkable selectivity profile minimizes potential off-target effects and reduces the likelihood of mechanism-unrelated toxicities [13].

Mechanistic studies have demonstrated that TAK-659 effectively inhibits downstream signaling cascades dependent on both target kinases. In FMS-like tyrosine kinase 3-driven cellular models, treatment with TAK-659 results in dose-dependent reduction of phosphorylated FMS-like tyrosine kinase 3 at tyrosine 591, accompanied by decreased activation of downstream effectors including signal transducer and activator of transcription proteins [8] [10].

Allosteric Modulation versus Adenosine Triphosphate-Competitive Binding Mechanisms

TAK-659 functions exclusively through an adenosine triphosphate-competitive binding mechanism, in contrast to allosteric modulation strategies that target sites distinct from the nucleotide binding pocket [10] [11]. This classification as a type 1 tyrosine kinase inhibitor is supported by extensive biochemical and structural evidence demonstrating direct competition with adenosine triphosphate for binding to the active site [10] [11].

The adenosine triphosphate-competitive nature of TAK-659 inhibition has been confirmed through enzyme kinetic studies that demonstrate classical competitive inhibition patterns [14] [15]. In these assays, increasing concentrations of adenosine triphosphate can overcome the inhibitory effects of TAK-659, consistent with reversible competition for the same binding site [14]. The compound exhibits rapid equilibrium binding kinetics, with association and dissociation rates that allow for reversible inhibition under physiological conditions [16] [10].

Unlike allosteric modulators that can exhibit probe-dependent effects and complex cooperativity relationships, TAK-659 demonstrates consistent inhibitory activity across diverse substrate and cofactor conditions [17] [18]. This mechanistic uniformity provides predictable pharmacological behavior and facilitates rational dose optimization in clinical applications [19].

The structural requirements for adenosine triphosphate-competitive binding impose specific constraints on the chemical scaffold of TAK-659 [1]. The pyrrolidinone core must maintain appropriate hydrogen bonding interactions with the hinge region while the substituted aromatic rings provide essential hydrophobic contacts with the binding pocket [6]. These structural determinants distinguish adenosine triphosphate-competitive inhibitors from allosteric modulators, which typically bind to less conserved sites and exhibit greater structural diversity [18].

Cross-Reactivity Analysis with Related Tyrosine Kinases

Comprehensive kinase profiling studies have established that TAK-659 exhibits minimal cross-reactivity with other members of the tyrosine kinase superfamily [17] [13]. Chemical proteomics analyses using kinobeads technology have confirmed the exceptional selectivity of TAK-659, demonstrating apparent dissociation constants in the nanomolar range only for spleen tyrosine kinase and FMS-like tyrosine kinase 3 [17].

The molecular basis for this selectivity can be attributed to the unique structural features of the adenosine triphosphate binding pockets in spleen tyrosine kinase and FMS-like tyrosine kinase 3 compared to other kinases [6]. Despite the overall conservation of the kinase fold, subtle differences in residue composition and pocket geometry create distinctive binding environments that favor TAK-659 recognition [17].

Particularly noteworthy is the lack of significant inhibitory activity against ZAP-70, despite its close evolutionary relationship to spleen tyrosine kinase [9]. Functional assays in T-cell receptor signaling systems confirm that TAK-659 does not impair ZAP-70-dependent signaling pathways, indicating that the compound can selectively target spleen tyrosine kinase in B-cell contexts without affecting T-cell function [9].

Cross-reactivity screening against serine-threonine kinases reveals virtually no inhibitory activity, consistent with the distinct structural requirements for binding to tyrosine kinases versus serine-threonine kinases [13]. The absence of cross-reactivity with phosphatidylinositol 3-kinases, mammalian target of rapamycin, and other lipid kinases further demonstrates the specificity of TAK-659 for its intended protein targets [13].

Analysis of structure-activity relationships within the tyrosine kinase family reveals that TAK-659 selectively recognizes a specific subset of residues present in the binding pockets of spleen tyrosine kinase and FMS-like tyrosine kinase 3 but absent in other kinases [6]. These discriminating residues include specific hydrophobic amino acids that create complementary binding surfaces for the pyrrolidinone scaffold [6].

Purity

XLogP3

Appearance

Storage

Wikipedia

Dates

2: Lam B, Arikawa Y, Cramlett J, Dong Q, de Jong R, Feher V, Grimshaw CE, Farrell PJ, Hoffman ID, Jennings A, Jones B, Matuszkiewicz J, Miura J, Miyake H, Natala SR, Shi L, Takahashi M, Taylor E, Wyrick C, Yano J, Zalevsky J, Nie Z. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016 Dec 15;26(24):5947-5950. doi: 10.1016/j.bmcl.2016.10.087. PubMed PMID: 27839918.

3. Preparation of fused heteroaromatic pyrrolidinones as SYK inhibitors for treating immune and inflammatory disorders. By Arikawa, Yasuyoshi; Dong, Qing; Feher, Victoria; Jones, Benjamin; Lam, Betty; Nie, Zhe; Smith, Christopher; Takahashi, Masashi. From U.S. Pat. Appl. Publ. (2011), US 20110152273 A1 20110623.